molecular formula C12H10N4O3 B4299894 N'-(3-nitropyridin-4-yl)benzohydrazide

N'-(3-nitropyridin-4-yl)benzohydrazide

Cat. No. B4299894
M. Wt: 258.23 g/mol
InChI Key: QTUNGBDNPQUJFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(3-nitropyridin-4-yl)benzohydrazide, also known as NPBH, is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent. It is a yellow crystalline powder with a molecular formula of C12H9N4O3 and a molecular weight of 259.23 g/mol. NPBH has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.

Mechanism of Action

The mechanism of action of N'-(3-nitropyridin-4-yl)benzohydrazide is not fully understood. However, it has been suggested that it exerts its therapeutic effects by modulating various signaling pathways in cells. This compound has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a crucial role in the regulation of inflammatory responses. It has also been shown to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which is involved in the regulation of energy metabolism.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in cells. This compound has also been shown to increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT), which protect cells from oxidative stress. In addition, this compound has been found to inhibit the migration and invasion of cancer cells, which are crucial steps in the metastasis of cancer.

Advantages and Limitations for Lab Experiments

N'-(3-nitropyridin-4-yl)benzohydrazide has several advantages for lab experiments. It is a stable compound that can be easily synthesized using various methods. This compound has been shown to have low toxicity in cells, which makes it a potential candidate for therapeutic applications. However, there are also limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, and its efficacy and safety in vivo are yet to be determined.

Future Directions

There are several future directions for the research on N'-(3-nitropyridin-4-yl)benzohydrazide. One potential direction is to study its efficacy and safety in vivo using animal models. This will provide valuable information on its potential as a therapeutic agent. Another direction is to investigate its potential use in combination with other drugs for the treatment of cancer and other diseases. Additionally, the development of novel synthesis methods for this compound could provide new opportunities for its use in various applications.

Scientific Research Applications

N'-(3-nitropyridin-4-yl)benzohydrazide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. This compound has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism. This compound has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

N'-(3-nitropyridin-4-yl)benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O3/c17-12(9-4-2-1-3-5-9)15-14-10-6-7-13-8-11(10)16(18)19/h1-8H,(H,13,14)(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTUNGBDNPQUJFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NNC2=C(C=NC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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